molecular formula C20H20FNO4 B2934945 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid CAS No. 1699642-16-4

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid

Cat. No. B2934945
CAS RN: 1699642-16-4
M. Wt: 357.381
InChI Key: STIMERJJIUNUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid” is a chemical compound. It’s a derivative of the fluorene group, which is a polycyclic aromatic hydrocarbon . The compound has a molecular weight of 353.42 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m1/s1 . This code provides a detailed description of the molecular structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 353.42 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.

Scientific Research Applications

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for the protection of hydroxy-groups during the synthesis processes, allowing for the selective removal in the presence of other sensitive groups. This method facilitates the synthesis of complex molecules, such as nucleic acid fragments, by offering a high degree of control over the reaction conditions (Gioeli & Chattopadhyaya, 1982).

Linkers for Solid Phase Synthesis

In the realm of solid-phase synthesis, new linkers based on phenylfluorenyl have been developed for their higher acid stability compared to traditional options. These linkers enable the efficient immobilization and subsequent cleavage of carboxylic acids and amines, facilitating the synthesis of compounds with high yield and purity (Bleicher, Lutz, & Wuethrich, 2000).

Advances in Peptide Synthesis

The Fmoc group has revolutionized solid phase peptide synthesis by allowing for the orthogonal protection and deprotection of amino acids. This approach has enabled the synthesis of biologically active peptides and proteins under diverse conditions, highlighting its versatility in bioorganic chemistry (Fields & Noble, 2009).

Modulation of Optical Properties

Research into the optical properties of the Fmoc group has shown that its self-assembly propensity can be modulated by pH changes. This property opens up new avenues for the development of fluorescent materials and sensors, where the Fmoc group's behavior can be precisely controlled in response to environmental conditions (Tao et al., 2015).

Cell Adhesion Processes

Studies on fluoren-9-ylalkanoic and alkylbenzoic acids have uncovered their potential as inhibitors of cell adhesion processes. These compounds have shown promise in inhibiting the recruitment of neutrophils to inflamed tissues, suggesting potential therapeutic applications in the treatment of inflammation (Hamilton et al., 1995).

Safety and Hazards

The compound is classified as potentially causing skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fumes, wearing protective gloves and clothing, and washing thoroughly after handling .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIMERJJIUNUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCF)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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